Cas no 161970-71-4 ((3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one)

(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one structure
161970-71-4 structure
Product Name:(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
CAS No:161970-71-4
MF:C18H17NO2
MW:279.333084821701
MDL:MFCD00274329
CID:235214
PubChem ID:854037
Update Time:2025-08-04

(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one Chemical and Physical Properties

Names and Identifiers

    • (3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
    • (3S,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
    • (3S-cis)-(+)-Tetrahydro-3,7a-diphenylpyrrolo[2,1-b]oxazol-5(6H)-one
    • 3-Trifluoromethylalanine
    • Pyrrolo[2,1-b]oxazol-5(6H)-one,tetrahydro-3,7a-diphenyl-, (3S,7aS)-
    • (5S,7aS)-5,7a-diphenyl-2,5,6,7,7a-pentahydro-7-oxapyrrolizin-3-one
    • 458538_ALDRICH
    • AC1LGYT3
    • KB-62819
    • (3S-CIS)-(+)-3,7A-DIPHENYLTETRAHYDROPYRROLO-[2,1-B]-OXAZOL-5(6H)-ONE
    • Pyrrolo[2,1-b]oxazol-5(6H)-one, tetrahydro-3,7a-diphenyl-, (3S-cis)-.
    • (3S-cis)-(+)-3,7a-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one,97%
    • (3S-CIS)-(+)-3,7A-DIPHENYLTETRAHYDROPYRROLO-[2,1-B]OXAZOL-5(6H)-ONE 97%
    • (3S-CIS)-(+)-TETRAHYDRO-3,7A-DIPHENY-PYR ROLO(2,1-B)OXAZOL-5(6H)-ONE, 98%
    • (3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
    • 161970-71-4
    • DTXSID50357531
    • AKOS022180402
    • MDL: MFCD00274329
    • Inchi: 1S/C18H17NO2/c20-17-11-12-18(15-9-5-2-6-10-15)19(17)16(13-21-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18+/m1/s1
    • InChI Key: DKQMLBIEOBOMDP-AEFFLSMTSA-N
    • SMILES: O1C[C@H](C2C=CC=CC=2)N2C(CC[C@@]12C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 279.12601
  • Monoisotopic Mass: 279.125929
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Color/Form: Yellowish crystalline powder
  • Density: 1.1441 (rough estimate)
  • Melting Point: 78 °C
  • Boiling Point: 422.1°C (rough estimate)
  • Flash Point: 239.1°C
  • Refractive Index: 1.5100 (estimate)
  • PSA: 29.54
  • Solubility: Not available

(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one Security Information

  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: 36/37-36-26
  • Hazardous Material Identification: Xn Xi
  • Risk Phrases:R20/21/22
  • Safety Term:S36/37-36-26

(3S,7aS)-3,7a-Diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
S4309451-1G
(3S-CIS)-(+)-TETRAHYDRO-3,7A-DIPHENYLPYRROLO[2,1-B]OXAZOL-5(6H)-ONE
161970-71-4 AldrichCPR
1g
RMB 1299.72 2025-02-21
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.